molecular formula C18H16N2O4S2 B2753298 N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034437-68-6

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2753298
CAS RN: 2034437-68-6
M. Wt: 388.46
InChI Key: XJNHXMIRZMNNSX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiophene, a pyridine, a benzo[b][1,4]dioxine, and a sulfonamide group . These groups are common in many pharmaceuticals and other biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple ring structures .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the sulfonamide group might be involved in hydrogen bonding, while the thiophene and pyridine rings might participate in aromatic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar sulfonamide group and the nonpolar aromatic rings .

Scientific Research Applications

Fungicidal Activity

The compound has demonstrated promising fungicidal properties. Researchers have designed and synthesized a series of N-(thiophen-2-yl) nicotinamide derivatives by combining the nitrogen-containing heterocycle nicotinic acid with the sulfur-containing heterocycle thiophene . These derivatives were tested against cucumber downy mildew (CDM), caused by the pathogen Pseudoperonospora cubensis. Notably, compounds 4a (EC50 = 4.69 mg/L) and 4f (EC50 = 1.96 mg/L) exhibited excellent fungicidal activity, surpassing commercially available fungicides such as diflumetorim and flumorph. In field trials, the 10% EC formulation of compound 4f displayed superior control efficacy compared to flumorph and mancozeb .

Antioxidant Properties

While specific studies on the antioxidant properties of this compound are limited, its structural features suggest potential antioxidant activity. The presence of the thiophene and benzodioxine moieties may contribute to scavenging free radicals and protecting cells against oxidative damage .

Anti-Tubercular Activity

Although not directly investigated for anti-tubercular effects, the compound’s structure could be explored for its potential in combating tuberculosis. Researchers have synthesized novel derivatives with similar scaffolds, and further exploration may reveal anti-mycobacterial properties .

Chemical Synthesis and Structural Investigation

Researchers have characterized the compound through spectroscopic methods (1H NMR, 13C NMR, and HRMS) to confirm its structure . Further structural investigations could provide insights into its reactivity and potential modifications.

Lead Compound for Optimization

N-(thiophen-2-yl) nicotinamide derivatives serve as significant lead compounds for further structural optimization. Researchers can explore modifications to enhance specific properties or tailor the compound for targeted applications .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many compounds with similar structures are used as inhibitors for various enzymes .

Safety and Hazards

The safety and hazards of this compound would depend on its specific biological activity. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Future research could involve further exploration of this compound’s biological activity, potential uses in medicine, and methods for its synthesis .

properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c21-26(22,14-3-4-16-17(11-14)24-8-7-23-16)20-12-13-5-6-19-15(10-13)18-2-1-9-25-18/h1-6,9-11,20H,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNHXMIRZMNNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

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